molecular formula C16H25N3O2 B12652810 N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide

N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide

Cat. No.: B12652810
M. Wt: 291.39 g/mol
InChI Key: DMYWMWZUARARMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with an ethyl group and a phenyl ring substituted with a formamide group and an isopropoxy group. Its molecular formula is C14H23N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide typically involves multiple steps. One common route starts with the preparation of 4-(4-ethylpiperazin-1-yl)phenol, which is then reacted with isopropyl bromide to introduce the isopropoxy group. The final step involves the formylation of the phenyl ring to introduce the formamide group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an amine derivative.

    Substitution: The major products depend on the nucleophile used but often include substituted piperazine derivatives.

Scientific Research Applications

N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide
  • 2-(4-ethylpiperazin-1-yl)-N-(4-fluorophenyl)acetamide
  • 4-(4-ethylpiperazin-1-yl)benzoic acid

Uniqueness

N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide

InChI

InChI=1S/C16H25N3O2/c1-4-18-7-9-19(10-8-18)14-5-6-15(17-12-20)16(11-14)21-13(2)3/h5-6,11-13H,4,7-10H2,1-3H3,(H,17,20)

InChI Key

DMYWMWZUARARMJ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)NC=O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.